molecular formula C21H14N2O3S B13142756 4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile

4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B13142756
M. Wt: 374.4 g/mol
InChI Key: YGHYOMWDKKXTIV-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound with a unique structure that combines elements of biphenyl, thieno, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the appropriate biphenyl and thieno precursors, followed by a series of functional group transformations to introduce the hydroxy, methoxy, and carbonitrile groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonitrile group may produce an amine.

Scientific Research Applications

4-Hydroxy-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-5-methoxy-4-[2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one
  • 3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one

Uniqueness

4-Hydroxy-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile is unique due to its combination of biphenyl, thieno, and pyridine moieties, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H14N2O3S

Molecular Weight

374.4 g/mol

IUPAC Name

4-hydroxy-3-[4-(4-methoxyphenyl)phenyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C21H14N2O3S/c1-26-15-8-6-13(7-9-15)12-2-4-14(5-3-12)17-11-27-21-18(17)19(24)16(10-22)20(25)23-21/h2-9,11H,1H3,(H2,23,24,25)

InChI Key

YGHYOMWDKKXTIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=C(C(=O)N4)C#N)O

Origin of Product

United States

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